N-Desmethyladinazolam mesylate

Description

Properties

CAS No. |

111317-35-2 |

|---|---|

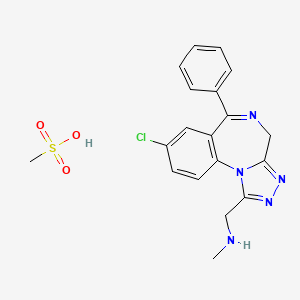

Molecular Formula |

C19H20ClN5O3S |

Molecular Weight |

433.9 g/mol |

IUPAC Name |

1-(8-chloro-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl)-N-methylmethanamine;methanesulfonic acid |

InChI |

InChI=1S/C18H16ClN5.CH4O3S/c1-20-10-16-22-23-17-11-21-18(12-5-3-2-4-6-12)14-9-13(19)7-8-15(14)24(16)17;1-5(2,3)4/h2-9,20H,10-11H2,1H3;1H3,(H,2,3,4) |

InChI Key |

XBBBHTCBPLIACE-UHFFFAOYSA-N |

SMILES |

CNCC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4.CS(=O)(=O)O |

Canonical SMILES |

CNCC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4.CS(=O)(=O)O |

Other CAS No. |

111317-35-2 |

Related CAS |

37115-33-6 (Parent) |

Synonyms |

mono-N-demethyladinazolam mono-N-demethyladinazolam mesylate mono-N-desmethyladin azolam N-desmethyladinazolam N-desmethyladinazolam mesylate N-desmethyladinozolam U 42352 U-42352 |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Properties

1. Sedative and Anxiolytic Effects

N-Desmethyladinazolam exhibits notable sedative and anxiolytic properties. Clinical studies have demonstrated that administration of NDMAD leads to dose-related sedation and impairments in psychomotor performance, similar to traditional benzodiazepines. The pharmacokinetics of NDMAD suggest it plays a crucial role in mediating these effects following adinazolam administration, with greater than 95% of adinazolam metabolized to NDMAD .

2. Uricosuric Activity

Research indicates that both adinazolam and NDMAD possess uricosuric activity, which involves the promotion of uric acid excretion. This property could be beneficial in treating conditions associated with elevated uric acid levels, such as gout .

Clinical Applications

1. Mental Health Treatments

NDMAD has been evaluated for its potential use in treating anxiety disorders and depression. While adinazolam was initially investigated as an antidepressant, the mixed results have led to further exploration of NDMAD's efficacy as a standalone treatment. Its psychoactive effects are believed to be more potent than those of adinazolam itself, suggesting that it may serve as a more effective therapeutic agent .

2. Pharmacokinetic Studies

Pharmacokinetic studies have shown that NDMAD's effects are dose-independent over a range of doses (10-50 mg). The relationship between plasma concentrations of NDMAD and psychomotor performance has been established, with significant performance decrements correlating with higher plasma levels . This data is crucial for understanding dosing regimens and potential therapeutic windows.

Table 1: Summary of Key Studies on N-Desmethyladinazolam Mesylate

Comparison with Similar Compounds

Pharmacokinetic Comparison with Similar Compounds

Key Pharmacokinetic Parameters

*NDMAD’s half-life varies by administration route (e.g., IV vs. oral) .

- Metabolism : Unlike alprazolam and diazepam, which undergo CYP-mediated oxidation, NDMAD is primarily glucuronidated and excreted renally . Adinazolam’s rapid conversion to NDMAD limits its direct pharmacological impact .

- Bioavailability : NDMAD’s oral bioavailability (74%) is lower than alprazolam (>80%) but higher than adinazolam (30–40%) due to reduced first-pass metabolism .

Pharmacodynamic Comparison with Similar Compounds

Key Pharmacodynamic Effects

*Adinazolam’s effects are mediated via NDMAD .

- Psychomotor Effects: NDMAD induces dose-dependent psychomotor impairment comparable to diazepam but more pronounced than alprazolam . Intravenous NDMAD causes greater impairment than oral adinazolam, confirming its role as the primary active species .

- Unique Uricosuric Activity : NDMAD and adinazolam increase uric acid clearance by 20–30% at therapeutic doses, a feature absent in alprazolam or diazepam .

- Sedation : NDMAD’s sedative effects align with traditional benzodiazepines but with faster onset due to adinazolam’s rapid metabolism .

Clinical Implications and Unique Properties

- Therapeutic Role : NDMAD’s efficacy in anxiety/depression is linked to its benzodiazepine receptor agonism, though its uricosuric activity may benefit patients with comorbid hyperuricemia .

- Formulation Considerations : Sustained-release adinazolam mesylate tablets prolong NDMAD exposure, mimicking IV infusion pharmacokinetics .

Q & A

Q. What pharmacokinetic parameters are critical for designing oral and intravenous dosing studies of N-Desmethyladinazolam mesylate in healthy volunteers?

Key parameters include bioavailability, clearance, volume of distribution, half-life, and metabolite-to-parent compound ratios. Fleishaker et al. (1990, 1991) established oral bioavailability and dose-linear kinetics in single-dose studies (10–60 mg), noting that N-Desmethyladinazolam exhibits prolonged elimination (t½ ~15–20 hours) compared to adinazolam. Intravenous studies by Fleishaker et al. (1992) highlight first-pass metabolism variability (20–60% hepatic extraction), necessitating crossover designs to account for inter-individual differences . Methodologically, plasma sampling at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose, coupled with LC-MS quantification, ensures accurate AUC and Cmax calculations .

Q. Which analytical techniques are validated for quantifying this compound in biological matrices?

Reverse-phase HPLC with UV detection (λ = 240–260 nm) and LC-MS/MS are primary methods. Fleishaker et al. (1991) used HPLC with a C18 column and mobile phase (acetonitrile:phosphate buffer, pH 3.0) to separate adinazolam, N-Desmethyladinazolam, and alprazolam in plasma . Venkatakrishnan et al. (2005) optimized LC-MS/MS for simultaneous quantification of adinazolam and its metabolite, achieving a lower limit of quantification (LLOQ) of 1 ng/mL . Cross-validation with UV spectrophotometry (e.g., λmax 272 nm) is recommended for robustness .

Q. What enzymes mediate the hepatic metabolism of this compound, and how are they identified?

CYP3A4 and CYP2C19 are primary enzymes. Venkatakrishnan et al. (1988) used human liver microsomes and selective inhibitors (ketoconazole for CYP3A4, omeprazole for CYP2C19) to confirm enzyme contributions. Incubation with recombinant CYP isoforms and kinetic analyses (Km, Vmax) revealed CYP3A4-driven N-demethylation as the rate-limiting step . Methodologically, enzyme kinetics should be assessed at physiological pH (7.4) and temperature (37°C) with NADPH-regenerating systems .

Advanced Questions

Q. How can enzyme inhibition studies clarify the metabolic stability of this compound?

Competitive inhibition assays using fluconazole (CYP2C19 inhibitor) and itraconazole (CYP3A4 inhibitor) in human hepatocytes quantify metabolic shifts. Venkatakrishnan et al. (1988) observed a 70% reduction in N-Desmethyladinazolam formation with CYP3A4 inhibition, underscoring its dominance. Advanced models (e.g., static/dynamic in vitro-in vivo extrapolation) predict drug-drug interaction risks, particularly with CYP3A4 substrates like erythromycin .

Q. How should researchers address inter-study variability in dose-response relationships for behavioral effects?

Fleishaker et al. (1989, 1991) reported divergent dose-response curves (e.g., anxiolytic effects plateauing at 30 mg vs. 50 mg). To reconcile this, meta-analyses should stratify data by study design (single vs. multiple dosing), population (age, CYP genotype), and endpoint (plasma concentration vs. psychometric scales). Bayesian hierarchical models can pool data while accounting for heterogeneity .

Q. What PK/PD modeling approaches best correlate N-Desmethyladinazolam plasma levels with CNS effects?

A two-compartment model with effect-site linkage (e.g., Emax model) is optimal. Venkatakrishnan et al. (2005) linked plasma concentrations to digit-symbol substitution test (DSST) performance, demonstrating hysteresis (delayed effect compartment equilibration). NONMEM or Monolix software can estimate ke0 (effect-site elimination rate) and EC50 values .

Q. How can contradictory findings on metabolic enzyme contributions be resolved?

Discrepancies between in vitro (microsomal) and in vivo (clinical) data require physiologically based pharmacokinetic (PBPK) modeling. For example, Venkatakrishnan et al. (1988) identified CYP3A4 as dominant in vitro, while Fleishaker et al. (1992) observed CYP2C19 polymorphisms affecting clearance in vivo. PBPK models integrating enzyme abundance, hepatic blood flow, and genetic data (e.g., CYP2C19*2/*3 alleles) improve predictability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.